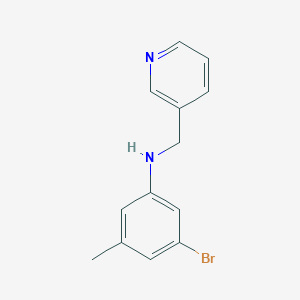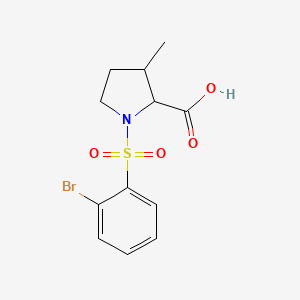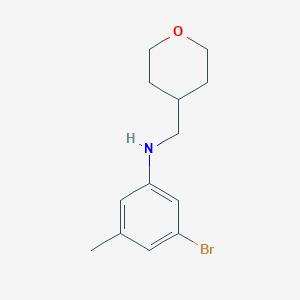
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, also known as BM3, is a chemical compound that belongs to the class of anilines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of cytochrome P450 enzymes and monoamine oxidase enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and xenobiotics in the liver, while monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters in the brain. By inhibiting the activity of these enzymes, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can alter the metabolism of drugs and neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes and monoamine oxidase enzymes, leading to alterations in the metabolism of drugs and neurotransmitters. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, providing a wealth of information on its properties and potential therapeutic effects. However, one limitation is that it may have potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline. One direction is the development of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the potential toxicity and side effects of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, which may provide important information for its safe use in clinical settings. Additionally, the study of the structure-activity relationship of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may provide insights into the development of more potent and selective inhibitors of cytochrome P450 enzymes and monoamine oxidase enzymes.
合成方法
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The Suzuki coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of a palladium catalyst and a phosphine ligand. The Ullmann reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of copper powder.
科学研究应用
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics in the liver. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters in the brain. These findings suggest that 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may have potential applications in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-5-12(14)7-13(6-10)16-9-11-3-2-4-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKUHHRCRQGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)




![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)